molecular formula C23H21N7 B611502 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine CAS No. 886208-76-0

6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

Cat. No.: B611502
CAS No.: 886208-76-0
M. Wt: 395.5 g/mol
InChI Key: ZPJGUEPHFXPAQF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TT-301 involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is available as a sterile concentrated solution in 0.9% sodium chloride at 2.5 mg base/ml .

Chemical Reactions Analysis

TT-301 undergoes various chemical reactions, including:

    Oxidation: TT-301 can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Reduction: The compound can be reduced, potentially altering its functional groups and activity.

    Substitution: TT-301 can undergo substitution reactions, particularly involving its pyridazine and pyrimidine rings.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TT-301 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: TT-301 is used as a research tool to study cytokine inhibition and glial cell inhibition.

    Biology: The compound is utilized to investigate the role of cytokines and glial cells in various biological processes.

    Medicine: TT-301 has shown promise in improving outcomes after central nervous system injuries, such as traumatic brain injury and intracerebral hemorrhage. .

    Industry: TT-301 is used in the development of new therapeutic agents targeting cytokine and glial cell pathways.

Mechanism of Action

TT-301 exerts its effects by inhibiting cytokine production and glial cell activation. The compound modulates neuroinflammatory responses, leading to improved histologic and functional outcomes in models of acute neurologic injury. The molecular targets and pathways involved include the Janus kinase-Signal Transducer and Activator of Transcription pathway .

Comparison with Similar Compounds

TT-301 is unique in its dual role as a cytokine inhibitor and glial cell inhibitor. Similar compounds include:

TT-301 stands out due to its specific molecular structure and the breadth of its inhibitory effects on both cytokines and glial cells.

Properties

CAS No.

886208-76-0

Molecular Formula

C23H21N7

Molecular Weight

395.5 g/mol

IUPAC Name

6-phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C23H21N7/c1-2-5-19(6-3-1)21-17-20(18-7-11-24-12-8-18)22(28-27-21)29-13-15-30(16-14-29)23-25-9-4-10-26-23/h1-12,17H,13-16H2

InChI Key

ZPJGUEPHFXPAQF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2C3=CC=NC=C3)C4=CC=CC=C4)C5=NC=CC=N5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TT-301;  TT 301;  TT301;  MW-189;  MW 189 ; MW189

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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